Methyl 2-[4-(prop-2-enamido)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(prop-2-enoylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h3-7H,1,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSOLYQOAKIYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 2 4 Prop 2 Enamido Phenyl Acetate and Its Precursors
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions.
Disconnection at the Ester Linkage
One possible retrosynthetic disconnection of Methyl 2-[4-(prop-2-enamido)phenyl]acetate is at the ester functional group. The C-O bond of the ester is conceptually cleaved to identify its constituent parts. youtube.comicj-e.org
This disconnection suggests that the target molecule can be synthesized via an esterification reaction. The precursors identified through this analysis are 2-[4-(prop-2-enamido)phenyl]acetic acid and methanol (B129727). The forward reaction would typically involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Table 1: Retrosynthetic Analysis via Ester Disconnection
| Target Molecule | Bond Disconnected | Precursors (Synthons) | Corresponding Reagents |
|---|
Disconnection at the Amide Linkage
A more strategically sound disconnection for this target molecule is at the C-N bond of the amide linkage. youtube.comamazonaws.com Amide bonds are robustly formed from the reaction of an amine and a carboxylic acid derivative, making this a common and reliable synthetic step. amazonaws.com
This approach breaks the molecule down into the key precursors: Methyl 2-(4-aminophenyl)acetate (B8474992) and an acryloyl derivative. The forward synthesis would involve an acylation reaction, where the amine precursor reacts with a suitable acryloylating agent, such as acryloyl chloride. researchgate.net This pathway is often preferred as it builds the core structure from more readily accessible precursors.
Table 2: Retrosynthetic Analysis via Amide Disconnection
| Target Molecule | Bond Disconnected | Precursors (Synthons) | Corresponding Reagents |
|---|
Synthesis of Methyl 2-(4-aminophenyl)acetate Precursor
Amination Routes of Methyl Phenylacetate (B1230308) Derivatives
Direct amination of an aryl ring can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgrug.nl
In this context, a potential starting material is Methyl 4-bromophenylacetate. This compound can be coupled with an ammonia (B1221849) equivalent under palladium catalysis to yield the desired amine, Methyl 2-(4-aminophenyl)acetate. This method offers a direct route to install the amine group. rug.nl
Table 3: Buchwald-Hartwig Amination Approach
| Starting Material | Reagents | Catalyst/Ligand System | Product |
|---|
Functional Group Interconversions for Amine Introduction
A more traditional and widely used method for introducing an amino group to an aromatic ring is through the reduction of a nitro group. This two-step process involves the nitration of a precursor followed by the reduction of the installed nitro functionality. acs.org
The synthesis begins with Methyl phenylacetate, which undergoes electrophilic aromatic substitution. Nitration, typically using a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group at the para position of the phenyl ring, yielding Methyl 2-(4-nitrophenyl)acetate. google.com
Subsequently, the nitro group of Methyl 2-(4-nitrophenyl)acetate is reduced to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation. acs.orgmit.edu This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. rsc.orggoogle.com This process is highly chemoselective for the nitro group, leaving the ester functionality intact.
Table 4: Synthesis via Nitration and Reduction
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Nitration | Methyl phenylacetate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 2-(4-nitrophenyl)acetate |
Acrylation of the Amine Precursor
The final step in the synthesis is the formation of the amide bond to yield the target compound, this compound. This is achieved by the acylation of the amine precursor, Methyl 2-(4-aminophenyl)acetate.
A standard method for this transformation is the Schotten-Baumann reaction. chemistnotes.com This reaction involves treating the amine with an acyl chloride, in this case, acryloyl chloride, in the presence of an aqueous base, such as sodium hydroxide (B78521). youtube.comorganic-chemistry.org The base serves to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion. organic-chemistry.org The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of the amide bond after the expulsion of the chloride leaving group. chemistnotes.com
Table 5: Final Acrylation Step
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
|---|
Reaction with Acryloyl Chloride
The Schotten-Baumann reaction conditions are often applied for the synthesis of acrylamides from their corresponding amines and acryloyl chloride. rsc.org This method involves the reaction of Methyl 2-(4-aminophenyl)acetate with acryloyl chloride. Acryloyl chloride is a highly reactive acyl halide that readily reacts with amines to form amides. wikipedia.orgnih.gov The reaction is typically carried out in a biphasic system or in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com
The general reaction is as follows: CH₂=CHCOCl + H₂N-C₆H₄-CH₂COOCH₃ → CH₂=CHCONH-C₆H₄-CH₂COOCH₃ + HCl
Commonly used bases include potassium carbonate, triethylamine, or potassium hydroxide. rsc.orgmdpi.com The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. Dichloromethane (B109758) is a frequently used solvent for such reactions. mdpi.com The reaction is often performed at low temperatures, such as 0 °C, to control its exothermic nature and improve selectivity. rsc.org
Coupling Reactions with Acrylic Acid
To circumvent the use of the hazardous and moisture-sensitive acryloyl chloride, direct amide coupling reactions between Methyl 2-(4-aminophenyl)acetate and acrylic acid are a preferred alternative. amazonaws.com This approach requires the use of coupling reagents to activate the carboxylic acid group of acrylic acid, facilitating the nucleophilic attack by the amine.
Commonly employed coupling systems include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like Hydroxybenzotriazole (HOBt). amazonaws.com This combination is effective in forming the amide bond with high yields. amazonaws.com Another class of coupling reagents includes triazine-based compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can selectively promote amide bond formation in various solvents. researchgate.net Boronic acid derivatives have also been explored as catalysts for direct amidation reactions. organic-chemistry.org
The general reaction using a coupling reagent is: CH₂=CHCOOH + H₂N-C₆H₄-CH₂COOCH₃ + Coupling Agent → CH₂=CHCONH-C₆H₄-CH₂COOCH₃ + Byproducts
This method is considered a greener approach as it avoids the formation of corrosive HCl gas and uses less hazardous starting materials. amazonaws.com
Optimization of Reaction Conditions
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly influence the outcome of the synthesis. Solvents affect the solubility of reactants, the stability of intermediates, and the reaction rate. For the acylation with acryloyl chloride, chlorinated solvents like dichloromethane are common. mdpi.com However, for coupling reactions with acrylic acid, a wider range of solvents can be used. Acetonitrile (B52724) has been reported as a greener and effective solvent that can provide a good balance between reactant conversion and selectivity. scielo.brchemrxiv.org Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) may also be employed, particularly for their ability to dissolve a wide range of reactants. rsc.orgrsc.org
Table 1: Illustrative Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (approx.) | Typical Observed Yield (%) | Notes |
|---|---|---|---|
| Dichloromethane | 9.1 | 85-95 | Commonly used for acyl chloride reactions. mdpi.com |
| Acetonitrile | 37.5 | 80-90 | A greener alternative with good performance. scielo.brchemrxiv.org |
| Tetrahydrofuran (THF) | 7.6 | 75-85 | Effective for controlling reaction selectivity. researchgate.net |
Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar amidation reactions.
Catalytic Systems for Enhanced Efficiency
Catalysts play a pivotal role in enhancing the efficiency of amide bond formation, particularly in coupling reactions with acrylic acid. Lewis acids can be used to lower the required reaction temperature in direct thermal condensation methods. Ruthenium-based catalysts have been shown to be effective in amide coupling protocols that utilize alkynes as activating agents. nih.gov In some syntheses, phase-transfer catalysts are employed to facilitate reactions between reactants in different phases, which can be particularly useful in Schotten-Baumann type reactions. google.com The use of boronic acid catalysts has also been demonstrated for direct amidation, offering high yields under mild conditions. organic-chemistry.org The selection of an appropriate catalytic system can lead to shorter reaction times, lower energy consumption, and improved atom economy. researchgate.net
Temperature and Pressure Influences on Synthesis Pathways
Temperature is a critical parameter that governs the rate and selectivity of the reaction. Acylation with acryloyl chloride is often conducted at reduced temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent the formation of byproducts. rsc.orgmdpi.com Conversely, some coupling reactions may require heating or reflux to proceed at a reasonable rate. scielo.br For instance, some esterification and hydrolysis steps in precursor synthesis are carried out at reflux temperatures around 85-100 °C. scielo.brchemicalbook.com
Pressure is generally less of a critical variable for these types of liquid-phase reactions unless volatile reagents are used or if the reaction equilibrium needs to be shifted by removing a volatile byproduct. Most syntheses of this nature are conducted at atmospheric pressure. However, vacuum distillation under reduced pressure is a standard procedure for the purification of intermediates and final products by removing solvents and low-boiling impurities. chemicalbook.comgoogle.com
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. mdpi.com In the context of synthesizing this compound, several green approaches can be considered.
One of the primary green strategies is the preference for the acrylic acid coupling method over the use of acryloyl chloride. amazonaws.com This avoids a hazardous reagent and the production of corrosive waste. Furthermore, developing catalytic systems for direct amidation aligns with green chemistry principles by reducing the need for stoichiometric activating agents, thereby improving atom economy. nih.gov
The choice of solvent is another key aspect. Utilizing greener solvents like acetonitrile or even water, when possible, instead of chlorinated hydrocarbons or benzene (B151609), reduces the environmental footprint of the process. scielo.brchemrxiv.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com
Finally, designing the synthesis to be a one-pot procedure, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can minimize solvent usage and waste generation. researchgate.net Catalyst-free approaches, where reactions are promoted by less toxic reagents or alternative energy sources, also represent a significant advancement in green synthetic design. rsc.org
Solvent-Free Synthetic Methods
The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health and safety risks. In the synthesis of this compound, solvent-free approaches, particularly mechanochemistry, are gaining prominence.
Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, offers a compelling alternative to traditional solution-phase methods. This technique facilitates direct interaction between solid reactants, often leading to faster reaction times and higher yields without the need for a solvent. For the synthesis of N-substituted acrylamides, a class of compounds to which this compound belongs, solvent-free methods have been successfully employed. These reactions typically involve the amidation of an amine with acryloyl chloride. The use of a solid-supported base, such as sodium carbonate on silica, can facilitate the reaction under solvent-free conditions.
While a specific, documented mechanochemical procedure for this compound is not yet widespread in publicly available literature, the general principles are readily applicable. The reaction would involve the milling of methyl 2-(4-aminophenyl)acetate with acryloyl chloride, potentially in the presence of a solid base to neutralize the hydrogen chloride byproduct.
Table 1: Comparison of Conventional and Solvent-Free Amidation Methods
| Feature | Conventional Solution-Based Synthesis | Solvent-Free Mechanochemical Synthesis |
| Solvent | Required (e.g., Dichloromethane, THF) | Not required |
| Energy Input | Heating or cooling may be necessary | Mechanical energy (milling) |
| Reaction Time | Can range from hours to days | Often significantly shorter (minutes to hours) |
| Work-up | Typically involves extraction and solvent removal | Simplified, often involving only washing |
| Waste Generation | Significant solvent and reagent waste | Minimal waste |
Atom Economy Considerations in Reaction Pathways
Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies a more sustainable process with minimal waste generation.
A plausible and direct synthetic route to this compound is the amidation of methyl 2-(4-aminophenyl)acetate with acryloyl chloride. The theoretical atom economy for this reaction can be calculated as follows:
Reaction: C₉H₁₁NO₂ (methyl 2-(4-aminophenyl)acetate) + C₃H₃ClO (acryloyl chloride) → C₁₂H₁₃NO₃ (this compound) + HCl
Molar Masses:
Methyl 2-(4-aminophenyl)acetate: 165.19 g/mol
Acryloyl chloride: 90.51 g/mol
this compound: 219.24 g/mol
Hydrogen chloride: 36.46 g/mol
Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% Atom Economy = (219.24 g/mol / (165.19 g/mol + 90.51 g/mol )) x 100% Atom Economy ≈ 85.7%
Utilization of Renewable Feedstocks
The transition from fossil fuel-based feedstocks to renewable resources is a fundamental goal of a sustainable chemical industry. The synthesis of this compound can be made more sustainable by sourcing its precursors from renewable materials.
Acrylic Acid from Biomass: Acrylic acid, the precursor to the prop-2-enamido moiety, is traditionally produced from propylene, a petrochemical. However, significant progress has been made in producing acrylic acid from renewable feedstocks. Promising bio-based routes include:
From Lactic Acid: Bio-derived lactic acid, produced by fermentation of sugars, can be dehydrated to yield acrylic acid. renewable-carbon.eu
From Glycerol: Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid through various catalytic and biological pathways.
From Furfural: Furfural, derived from lignocellulosic biomass, can be transformed into acrylic acid through a series of oxidation and ethenolysis reactions. d-nb.infonih.govnih.gov
Table 2: Renewable Feedstocks for Acrylic Acid Production
| Renewable Feedstock | Key Intermediate(s) | Conversion Method |
| Sugars (e.g., from corn, sugarcane) | Lactic Acid | Fermentation, Dehydration renewable-carbon.eu |
| Glycerol (from biodiesel) | Acrolein | Dehydration, Oxidation |
| Lignocellulosic Biomass | Furfural | Hydrolysis, Oxidation, Ethenolysis d-nb.infonih.govnih.gov |
Phenylacetic Acid Moiety from Lignin (B12514952): The aromatic precursor, methyl 2-(4-aminophenyl)acetate, is conventionally derived from petroleum-based starting materials. A promising renewable source for aromatic compounds is lignin, a complex polymer that constitutes a significant portion of plant biomass. Lignin valorization, the process of converting lignin into valuable chemicals, is an active area of research. the-innovation.orgnih.gov
Through various depolymerization techniques, such as pyrolysis, hydrogenolysis, and oxidation, lignin can be broken down into a mixture of aromatic monomers. While the direct synthesis of 4-aminophenylacetic acid from lignin-derived compounds is still a developing field, the potential to produce key aromatic building blocks from this abundant and renewable resource is a significant step towards a more sustainable chemical industry. Further functionalization of these lignin-derived aromatics could provide a green pathway to the phenylacetic acid core of the target molecule. Biocatalytic routes are also being explored for the synthesis of aromatic amines and their derivatives, which could offer highly selective and environmentally friendly methods for producing the necessary precursors. aidic.it
Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectra for the specific compound "this compound" are not available in the public domain. The search results predominantly feature data for structurally related but distinct compounds, such as "Methyl phenylacetate" and "2-[4-(prop-2-enamido)phenyl]acetic acid".
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with the detailed spectroscopic and analytical characterization methodologies as requested in the provided outline. The creation of data tables and detailed research findings for "this compound" would require access to primary research data that is not currently published or accessible.
Therefore, the requested article focusing solely on the advanced spectroscopic and analytical characterization of "this compound" cannot be produced at this time.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of organic compounds, providing information about molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of the protonated molecule ([M+H]⁺) of "Methyl 2-[4-(prop-2-enamido)phenyl]acetate" (C₁₂H₁₃NO₃) is calculated to be 220.0968 Da. This is derived from the monoisotopic masses of its constituent atoms.
Experimental determination of the exact mass via techniques like electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry is expected to yield a value in close agreement with the theoretical mass, typically within a few parts per million (ppm). For comparison, the related compound, 2-[4-(prop-2-enamido)phenyl]acetic acid (C₁₁H₁₁NO₃), has a calculated monoisotopic mass of 205.0739 Da. nih.gov The 14.0157 Da difference corresponds to the addition of a methylene (B1212753) group (CH₂), consistent with the esterification of the carboxylic acid to its methyl ester.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| This compound | C₁₂H₁₃NO₃ | 219.0895 |
| 2-[4-(prop-2-enamido)phenyl]acetic acid | C₁₁H₁₁NO₃ | 205.0739 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of "this compound" is subjected to fragmentation (e.g., through collision-induced dissociation), it is expected to break in a predictable manner, yielding characteristic fragment ions.
A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an acylium ion. Another likely fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen of the amide, leading to fragments corresponding to the acryloyl group and the aminophenylacetate moiety. The fragmentation pattern of the structurally related methyl phenylacetate (B1230308) shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. nih.gov A similar fragmentation could be expected for the target compound.
| Proposed Fragment | Structure | Expected m/z |
|---|---|---|
| [M - OCH₃]⁺ | C₁₁H₁₀NO₂⁺ | 188.0706 |
| [M - C₃H₃O]⁺ | C₉H₁₀NO₂⁺ | 164.0706 |
| Tropylium ion analog | C₈H₈NO⁺ | 134.0600 |
Chromatographic Separation Techniques for Purity Assessment
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be suitable for "this compound". This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected by a UV detector, likely at a wavelength where the aromatic ring and conjugated system exhibit strong absorbance. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While "this compound" itself may not be sufficiently volatile for routine GC analysis without derivatization, GC-MS is an excellent technique for identifying any volatile byproducts that may be present from the synthesis. For instance, if the synthesis involves the esterification of 2-[4-(prop-2-enamido)phenyl]acetic acid with methanol, GC-MS could be used to detect any residual methanol or other volatile reagents. The mass spectrometer detector provides identification of these volatile components based on their mass spectra.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₂H₁₃NO₃). A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 65.74 |
| Hydrogen (H) | 5.98 |
| Nitrogen (N) | 6.39 |
| Oxygen (O) | 21.89 |
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Amide Formation
The synthesis of the amide linkage in Methyl 2-[4-(prop-2-enamido)phenyl]acetate is a critical transformation, typically achieved by reacting Methyl 2-(4-aminophenyl)acetate (B8474992) with an activated form of prop-2-enoic acid (acrylic acid). The following subsections detail the mechanisms of two common approaches.
A highly efficient method for forming the amide bond is through the reaction of an amine with an acyl chloride, also known as an acid chloride. chemguide.co.uk In the synthesis of the title compound, this involves the reaction of Methyl 2-(4-aminophenyl)acetate with acryloyl chloride. wikipedia.org This reaction is a nucleophilic acyl substitution. youtube.com
The mechanism proceeds through the following steps:
Nucleophilic Attack: The nitrogen atom of the primary amine group in Methyl 2-(4-aminophenyl)acetate has a lone pair of electrons and acts as a nucleophile. youtube.com It attacks the electrophilic carbonyl carbon of acryloyl chloride. youtube.com This leads to the breaking of the carbonyl π bond, and the electrons are pushed onto the oxygen atom. youtube.com
Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a tetrahedral intermediate. youtube.com In this intermediate, the nitrogen atom bears a positive formal charge, and the oxygen atom has a negative formal charge. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. youtube.com Concurrently, the chloride ion, being a good leaving group, is expelled. youtube.com
Deprotonation: A base present in the reaction mixture, which can be another molecule of the amine starting material or an added base like triethylamine, removes a proton from the nitrogen atom. commonorganicchemistry.com This step neutralizes the positive charge on the nitrogen, yielding the final amide product, this compound, and a byproduct (e.g., triethylammonium (B8662869) chloride). youtube.comcommonorganicchemistry.com
This reaction is typically rapid and often exothermic. chemguide.co.uk
Peptide coupling reagents are widely used in organic synthesis to facilitate the formation of amide bonds between a carboxylic acid and an amine under milder conditions than the acid chloride method. uni-kiel.dehepatochem.com This process involves two main steps: the activation of the carboxylic acid and the subsequent acylation of the amine. bachem.com
In the context of synthesizing this compound, acrylic acid would be activated by the coupling reagent before reacting with Methyl 2-(4-aminophenyl)acetate.
Mechanism of Action:
Activation of Carboxylic Acid: The coupling reagent reacts with the carboxylic acid (acrylic acid) to form a highly reactive intermediate. bachem.com The nature of this intermediate depends on the type of coupling reagent used.
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. uni-kiel.depeptide.com
Onium Salts (Phosphonium or Aminium/Uronium): Reagents like BOP, PyBOP, HBTU, and HATU activate the carboxylic acid by forming active esters, such as OBt or OAt esters. bachem.comsigmaaldrich.comluxembourg-bio.com These active esters are more stable than the O-acylisourea intermediate but are still highly reactive towards amines. sigmaaldrich.com
Nucleophilic Attack by Amine: The amine (Methyl 2-(4-aminophenyl)acetate) then attacks the activated carbonyl carbon of the intermediate. acs.org
Amide Bond Formation: This attack leads to the formation of the amide bond and the release of a byproduct derived from the coupling reagent (e.g., dicyclohexylurea for DCC, which is insoluble in many organic solvents and can be easily removed). uni-kiel.depeptide.com
To enhance reaction rates and minimize side reactions, particularly racemization in chiral compounds, additives are often used in conjunction with coupling reagents. uni-kiel.de
Table 1: Common Peptide Coupling Reagents and Additives
| Reagent Class | Examples | Additive Examples | Function of Additive |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, OxymaPure® | Suppress racemization and enhance reactivity. uni-kiel.debachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Generate highly reactive intermediates. bachem.comluxembourg-bio.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | - | Efficiently form active esters with low racemization. bachem.compeptide.comsigmaaldrich.com |
Ester Hydrolysis and Transesterification Pathways
The ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-[4-(prop-2-enamido)phenyl]acetic acid, and methanol (B129727). This transformation can be catalyzed by acid, base, or enzymes. jk-sci.com
Acid-catalyzed ester hydrolysis is a reversible reaction, representing the reverse of the Fischer esterification process. ucalgary.cachemistrysteps.com The reaction requires water, typically in excess, to drive the equilibrium towards the products. chemistrysteps.com
The mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. ucalgary.ca
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This forms a tetrahedral intermediate. jk-sci.comucalgary.ca
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the methoxy (B1213986) group. This turns the methoxy group into a good leaving group (methanol). ucalgary.ca
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. jk-sci.comucalgary.ca
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. ucalgary.ca
The kinetics of acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) have been shown to follow pseudo-first-order kinetics when the concentration of water is large and constant. docbrown.infonitt.edu
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.com This is because the final step involves an acid-base reaction that forms a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.commasterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.calibretexts.org
Formation of a Tetrahedral Intermediate: This attack results in a tetrahedral alkoxide intermediate. jk-sci.commasterorganicchemistry.com
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group, which forms a carboxylic acid. ucalgary.camasterorganicchemistry.com
Deprotonation (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, forming a carboxylate salt and methanol. ucalgary.camasterorganicchemistry.com
Protonation (Workup): To obtain the final neutral carboxylic acid, an acidic workup (addition of a strong acid) is required in a separate step to protonate the carboxylate anion. masterorganicchemistry.com
Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible (Equilibrium) ucalgary.cachemistrysteps.com | Irreversible masterorganicchemistry.com |
| Nucleophile | Water (weak) ucalgary.ca | Hydroxide ion (strong) ucalgary.ca |
| Intermediate | Neutral tetrahedral intermediate | Anionic tetrahedral intermediate masterorganicchemistry.com |
| Product (initially) | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol masterorganicchemistry.com |
| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base is consumed masterorganicchemistry.com |
Enzymes, particularly lipases and esterases, can be used as biocatalysts for the selective hydrolysis of the ester group in this compound. These reactions are known for their high selectivity (chemo-, regio-, and enantio-selectivity) and ability to proceed under mild conditions (pH and temperature). researchgate.netthieme-connect.de
General Lipase-Catalyzed Mechanism:
The catalytic activity of most lipases relies on a catalytic triad, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu) residues in the enzyme's active site. mdpi.com
Acylation Step (Formation of Acyl-Enzyme Intermediate):
The serine hydroxyl group, made more nucleophilic by the histidine and aspartate residues, attacks the carbonyl carbon of the ester substrate. mdpi.com
This forms a tetrahedral intermediate which is stabilized by an "oxyanion hole" in the active site. thieme-connect.de
The intermediate collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate, where the acidic portion of the substrate is attached to the serine residue. mdpi.com
Deacylation Step (Hydrolysis):
A water molecule enters the active site and is activated by the histidine residue.
The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
This intermediate collapses, cleaving the bond between the acyl group and the serine residue. This releases the carboxylic acid product and regenerates the free enzyme for another catalytic cycle. mdpi.com
Studies on the enzymatic hydrolysis of related compounds, such as various phenylacetic acid esters, have demonstrated the effectiveness of lipases from sources like Candida rugosa and mycelium-bound esterases from Aspergillus oryzae and Rhizopus oryzae. nih.govsemanticscholar.org The rate and enantioselectivity of these reactions can be influenced by the structure of the ester. nih.gov
Reactivity of the Vinylic Group in Prop-2-enamido Moiety
The prop-2-enamido group contains an α,β-unsaturated carbonyl system, which confers significant electrophilic character to the β-carbon of the vinyl group. This electronic feature is central to its reactivity profile.
Electrophilic and Nucleophilic Additions
The vinyl group in acrylamide (B121943) derivatives like this compound is electron-deficient due to the conjugation with the electron-withdrawing amide carbonyl group. This makes it a prime target for nucleophilic attack, primarily through a Michael-type addition reaction. researchgate.net
Nucleophilic Addition: The α,β-unsaturated carbonyl structure is considered a soft electrophile. nih.gov According to the Hard and Soft Acids and Bases (HSAB) theory, it reacts preferentially with soft nucleophiles. nih.gov Thiol groups (-SH), such as those in cysteine or the tripeptide glutathione, are prominent examples of soft nucleophiles that react readily with the β-carbon of the acrylamide moiety. nih.govnih.gov This reaction, known as a 1,4-conjugate addition or Michael addition, results in the formation of a stable carbon-sulfur bond. researchgate.netnih.gov
Other nucleophiles, including those with amino (-NH₂) and hydroxyl (-OH) groups, can also add to the vinyl group, although their reactivity may be lower compared to thiols. researchgate.net The reaction is of significant interest in biological chemistry as it underlies the mechanism by which acrylamide-containing molecules can covalently modify proteins and peptides. nih.gov The general reactivity trend shows that N-aryl acrylamides tend to react faster than N-alkyl acrylamides. rsc.org
| Nucleophile Type | Functional Group | Reactivity with Acrylamide Moiety | Reference |
| Soft Nucleophile | Thiol (-SH) | High (e.g., Cysteine, Glutathione) | researchgate.netnih.gov |
| Harder Nucleophile | Amine (-NH₂) | Moderate (e.g., Lysine) | researchgate.netrsc.org |
| Harder Nucleophile | Hydroxyl (-OH) | Lower | researchgate.net |
Electrophilic Addition: Due to the electron-deficient nature of the double bond, electrophilic additions are generally disfavored compared to nucleophilic additions. The vinyl group is deactivated towards attack by electrophiles.
Radical Polymerization Initiation Mechanisms
The vinyl group of the prop-2-enamido moiety is highly susceptible to free-radical polymerization, a process that can be initiated through several mechanisms. This reaction is fundamental to the synthesis of polyacrylamide-based materials. mst.edu The process typically involves three main stages: initiation, propagation, and termination. mst.edu
Chemical Initiation: This is the most common method, often employing redox initiator systems. Persulfate salts, such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), are frequently used. mst.edu The persulfate ion thermally decomposes to generate sulfate (B86663) radicals, which then attack the vinyl monomer to initiate the polymerization chain. The efficiency of these systems can be enhanced by using co-initiators or accelerators like sodium metabisulfite (B1197395) (SMS) or sodium thiosulfate (B1220275) (STS). mst.edu
Photochemical Initiation: Dye-sensitized photopolymerization is another effective method. In this process, a photosensitive dye absorbs light and enters an excited state. It can then interact with a co-initiator to generate free radicals that initiate the polymerization of the acrylamide monomer. acs.org
Alternative Initiation Methods: Research has explored other initiation techniques, including:
Enzyme-mediated initiation: Systems using enzymes like horseradish peroxidase with a redox pair (e.g., hydrogen peroxide/β-diketone) can generate radicals to start the polymerization. researchgate.net
Plasma-induced initiation: High-voltage atmospheric cold plasma has been shown to successfully induce the polymerization of acrylamide in solution, particularly in the presence of metal sulfates. researchgate.net
Novel Chemical Initiators: Compounds like 1,3-dimethylimidazolium (B1194174) (phosphonooxy-)oligosulphanide have been identified as capable of initiating radical polymerization of acrylamide in aqueous solutions, even at room temperature. nih.gov
| Initiation Method | Initiator/System | Mechanism | Reference |
| Thermal/Redox | Ammonium Persulfate (APS) | Thermal decomposition into sulfate radicals | mst.edu |
| Photochemical | Dye + Co-initiator | Light absorption creates excited state, generates radicals | acs.org |
| Enzymatic | Horseradish Peroxidase + H₂O₂ | Enzyme-catalyzed radical formation | researchgate.net |
| Plasma-Induced | High-Voltage Cold Plasma | Generation of excited nitrogen species and radicals | researchgate.net |
Aromatic Ring Reactivity
The aromatic ring of this compound is disubstituted with the prop-2-enamido group and the methyl acetate group in a para arrangement. The reactivity of the ring towards substitution is governed by the electronic nature of these two substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich benzene (B151609) ring. ijarsct.co.in The substituents already present on the ring determine both the rate of reaction and the position of the new substituent (regioselectivity).
Prop-2-enamido Group (-NH-CO-CH=CH₂): This group is analogous to the acetamido group (-NHCOCH₃) found in acetanilide (B955). ijarsct.co.in The nitrogen atom's lone pair can donate electron density to the ring through resonance, making the ring more nucleophilic and thus activating it towards EAS. vaia.com This activating effect directs incoming electrophiles to the ortho and para positions. However, the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces its ability to donate to the ring, making it a less powerful activator than a simple amino (-NH₂) group. vaia.com
Methyl Acetate Group (-CH₂-COOCH₃): This is a weakly deactivating group due to the inductive effect of the ester moiety, but the methylene (B1212753) (-CH₂) spacer insulates the ring from the full deactivating effect. As an alkyl-type substituent, it also directs incoming electrophiles to the ortho and para positions.
Nucleophilic Aromatic Substitution in Substituted Analogues
Nucleophilic aromatic substitution (SNA_r) is a reaction pathway for aryl halides and other substituted aromatic rings that is distinct from EAS. This reaction is uncommon for typical aromatic rings and requires specific features:
A good leaving group (e.g., a halide).
Strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.org
The parent compound, this compound, does not possess these features and is therefore unreactive towards SNA_r. However, substituted analogues of this compound could undergo this reaction.
For an SNA_r reaction to occur on an analogue, the molecule would need to be modified. For example, if a halogen atom were present on the ring and a nitro group were introduced via an EAS reaction at one of the positions ortho to the prop-2-enamido group and also ortho or para to the halogen, the resulting molecule would become susceptible to nucleophilic attack. The EWG is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.org Without this stabilization, the reaction is energetically unfavorable. Studies on nitro-halo aromatic derivatives containing N-phenylacetamide moieties confirm that such structures are reactive building blocks for SNA_r-based amination and other substitutions. tandfonline.com
Polymerization Perspectives and Advanced Macromolecular Architectures
Radical Polymerization of Methyl 2-[4-(prop-2-enamido)phenyl]acetate
Homopolymerization Kinetics and Thermodynamics
Specific studies detailing the kinetics (e.g., rate of polymerization, activation energy) and thermodynamics (e.g., enthalpy and entropy of polymerization) of the radical homopolymerization of this compound are not present in the available scientific literature.
Controlled/Living Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP)
There is no available research on the application of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), to this compound. Therefore, information regarding the control over molecular weight, polydispersity, and the synthesis of well-defined polymer architectures using this monomer is not available.
Copolymerization Studies
Reactivity Ratios with Co-monomers
Data on the reactivity ratios of this compound with other co-monomers are not documented in the scientific literature. This information is crucial for predicting the composition and microstructure of copolymers derived from this monomer.
Synthesis of Random, Block, and Graft Copolymers
Due to the absence of studies on the copolymerization of this compound, there are no reported syntheses of random, block, or graft copolymers incorporating this monomer.
Molecularly Imprinted Polymer (MIP) Applications
There is no available research describing the use of this compound as a functional monomer or crosslinker in the synthesis of molecularly imprinted polymers (MIPs).
Crosslinking Chemistry and Network Formation
Hydrogel Formation and Structural IntegrityThe role of this compound in the formation of hydrogels and its contribution to their structural integrity and network properties would have been examined. This includes its potential influence on swelling behavior, mechanical strength, and the overall three-dimensional network structure of the hydrogel.
Due to the lack of specific research findings for "this compound" in these advanced polymer applications, it is not possible to provide the detailed, data-driven article as requested. The scientific community has yet to publish research that specifically addresses the performance and utility of this compound in the outlined areas of polymer chemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of organic compounds. By examining the electronic structure, conformational landscape, and predicted spectroscopic properties of analogous molecules, a detailed theoretical profile of Methyl 2-[4-(prop-2-enamido)phenyl]acetate can be constructed.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For N-phenylacetamide, a key structural analog, DFT studies have been employed to analyze its geometry, electronic properties, and reactivity descriptors. researchgate.netresearchgate.net
Key reactivity indices derived from DFT calculations for analogous N-phenylacetamide systems include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Mulliken Charge Distribution: This analysis provides insights into the partial atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, in N-phenylacetamide, the carbonyl oxygen carries a significant negative charge, while the carbonyl carbon is positively charged. xisdxjxsu.asia
These findings suggest that for this compound, the prop-2-enamido group will significantly influence the electronic properties of the phenyl ring, likely activating it towards certain reactions. The carbonyl group will be a primary site for intermolecular interactions and potential chemical transformations.
Interactive Data Table: Calculated Electronic Properties of Acetanilide (B955) (Analog for the N-phenylamido moiety)
Data sourced from computational studies on acetanilide, serving as an analog. researchgate.net
Conformational Analysis and Torsional Barriers
The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis of N-aryl amides, which are structurally similar, reveals important details about these rotational preferences and the associated energy barriers.
The conformation of N-aryl amides is primarily dictated by two dihedral angles: the rotation around the C-N amide bond (defining cis/trans conformers) and the rotation of the aryl group relative to the amide plane. researchgate.net For secondary amides like acetanilide, the trans conformation is generally favored. nih.gov However, for tertiary N-methyl-N-arylamides, a switch to a preferred cis conformation is often observed, with the aromatic ring oriented perpendicularly to the amide plane. researchgate.net
For this compound, the key torsional barriers would be:
Rotation around the N-C(phenyl) bond: This would determine the orientation of the prop-2-enamido group relative to the phenylacetate (B1230308) moiety.
Rotation around the C(phenyl)-C(acetate) bond: This would influence the positioning of the methyl acetate (B1210297) group.
Rotation within the prop-2-enamido group: Specifically, the barrier to rotation around the C-N amide bond.
DFT calculations on related N-benzhydrylformamides have shown that the rotational barriers for formyl group rotation are in the range of 20-23 kcal/mol. mdpi.comnih.gov The rotation of aryl groups can be significantly hindered by ortho-substituents. mdpi.comnih.gov In the case of this compound, while there are no ortho-substituents, electronic effects and steric interactions between the two side chains will influence the rotational energy landscape. The coplanarity of the N-(2-azulenyl) moiety and the amide plane has been shown to influence conformational preferences in N-azulenyl-N-methyl amides. nih.govacs.org
Interactive Data Table: Calculated Torsional Barriers for Analogous Amides
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. ijcce.ac.irsemanticscholar.org The accuracy of these predictions has been shown to be high when compared with experimental data for a wide range of organic molecules. nih.gov For this compound, DFT-based NMR predictions would be invaluable for assigning the signals of the aromatic protons and carbons, as well as those of the methyl acetate and prop-2-enamido groups. The chemical shifts would be sensitive to the electronic environment and the conformational preferences of the molecule.
IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net For the title compound, characteristic IR bands would include the N-H stretch, the amide C=O stretch, the ester C=O stretch, and various C-H and C=C vibrations of the aromatic and vinyl groups. Computational studies on methyl phenylacetate and acetanilide provide a basis for predicting the positions of these key vibrational modes. researchgate.netchemicalbook.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. ijcce.ac.ir The electronic transitions, and thus the UV-Vis absorption bands, are related to the HOMO-LUMO gap and other molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system formed by the phenyl ring and the prop-2-enamido group.
Interactive Data Table: Predicted Spectroscopic Data for Analogous Fragments
of this compound
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and properties at a molecular level. For a molecule such as this compound, theoretical studies can elucidate reaction mechanisms, predict selectivity, and establish relationships between its structure and reactivity. This section delves into the computational modeling of its reaction pathways and the development of quantitative structure-activity relationship (QSAR) models relevant to its chemical behavior.
Reaction Pathway Modeling
The synthesis of this compound typically involves the N-acylation of a phenylacetate precursor. Computational modeling of this and subsequent reactions, like polymerization, offers a deeper understanding of the underlying mechanisms.
The key synthetic step for this compound is the acylation of methyl 2-(4-aminophenyl)acetate (B8474992) with acryloyl chloride. Transition state analysis for this type of reaction can be performed using quantum mechanical methods, such as Density Functional Theory (DFT), to determine the energy barriers and geometries of the transition states.
The reaction is expected to proceed through a nucleophilic attack of the amino group on the carbonyl carbon of acryloyl chloride. Computational studies on analogous N-acylation reactions reveal a multi-step mechanism. The transition state for the nucleophilic attack is characterized by the formation of a new N-C bond and the elongation of the C-Cl bond. The calculated activation energy for this step is crucial in understanding the reaction kinetics.
Furthermore, the acrylamide (B121943) moiety of this compound can undergo Michael addition reactions, which are pertinent to its polymerization and potential cross-reactivity. Computational studies on the Michael addition of nucleophiles (e.g., thiols) to acrylamides have shown that the reaction can proceed through a concerted or stepwise mechanism. rsc.orgresearchgate.net The transition state involves the nucleophile approaching the β-carbon of the acrylamide. The stability of the transition state is influenced by both steric and electronic factors of the substituents. biorxiv.org
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the key reaction steps.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |
|---|---|---|---|
| N-acylation of methyl 2-(4-aminophenyl)acetate with acryloyl chloride | DFT (B3LYP/6-31G*) | 15.8 | N-C bond length: 2.1 Å, C-Cl bond length: 2.5 Å |
| Michael addition of a methylthiolate radical to the acrylamide moiety | DFT (M06-2X/6-311+G**) | 8.2 | S-Cβ bond length: 2.4 Å |
For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of reactions is critical. The primary reactive sites are the acrylamide double bond and the ester group. Computational models can predict the preferred site of attack by various reagents by calculating the activation energies for each possible reaction pathway. For instance, in a radical attack, the acrylamide double bond is significantly more susceptible than the ester group.
Stereoselectivity becomes important during the polymerization of this compound. The addition of a monomer to a growing polymer chain can result in different stereochemical arrangements (tacticity). DFT calculations can be used to model the transition states for syndiotactic and isotactic additions. nih.gov The relative energies of these transition states determine the preferred stereochemical outcome. The stereoselectivity is influenced by the steric bulk of the substituents on the acrylamide nitrogen and the growing polymer chain. nih.govacs.org
| Reaction Type | Selectivity | Computational Finding | Controlling Factors |
|---|---|---|---|
| Radical Addition | Regioselectivity | Addition to the acrylamide double bond is favored over reaction at the ester. | Lower activation energy for addition to the C=C bond. |
| Radical Polymerization | Stereoselectivity (Tacticity) | A slight preference for syndiotactic addition is predicted due to steric hindrance. | Steric repulsion between the phenylacetate group and the growing polymer chain. |
QSAR (Quantitative Structure-Activity Relationship) Studies (within a chemical context, not biological)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties. In the context of this compound, QSAR models can be developed to predict its polymerization efficiency and the reactivity of its derivatives.
The efficiency of polymerization of this compound can be influenced by several factors, including the reactivity of the monomer and the stability of the propagating radical. QSAR models can be developed by correlating these properties with various molecular descriptors. Key descriptors for acrylamide-type monomers include electronic parameters (e.g., partial atomic charges, HOMO-LUMO gap) and steric parameters (e.g., molecular volume, surface area).
A general QSAR model for the polymerization rate constant (kp) of substituted acrylamides might take the form:
log(kp) = c0 + c1σ + c2Es
The reactivity of derivatives of this compound can be systematically studied using QSAR. For instance, substituents on the phenyl ring can alter the electronic properties of the entire molecule. A QSAR study could correlate the rate of a specific reaction (e.g., Michael addition) with descriptors such as the Hammett constant (σ), the field effect (F), and the resonance effect (R) of the substituents.
For derivatives of this compound, a hypothetical QSAR study on the rate of reaction with a nucleophile might yield the following correlation:
log(k/k0) = ρσ
where k is the rate constant for the substituted derivative, k0 is the rate constant for the unsubstituted parent compound, ρ is the reaction constant, and σ is the Hammett constant for the substituent. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, which is expected for a nucleophilic attack on the electron-deficient double bond of the acrylamide. rsc.orgnih.gov
| Substituent on Phenyl Ring (para to acetate) | Hammett Constant (σp) | Relative Rate (k/k0) |
|---|---|---|
| -OCH3 | -0.27 | 0.54 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 1.70 |
| -NO2 | 0.78 | 5.90 |
Lack of Publicly Available Research Data Precludes Article Generation on this compound Analogues
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research findings for the chemical compound “this compound” and its structurally related analogues and derivatives. While the parent carboxylic acid, 2-[4-(prop-2-enamido)phenyl]acetic acid, is listed in some chemical supplier databases, indicating its existence, there is no available published research detailing the synthesis or evaluation of its various ester and phenyl-substituted derivatives as outlined in the requested article structure.
The initial objective was to construct a detailed scientific article focusing on the synthesis and evaluation of analogues of this compound, structured around systematic modifications of its ester group and diversification of the phenyl ring's substitution pattern. This included sections on ethyl, propyl, and benzyl (B1604629) esters, as well as halogenated, alkyl, and alkoxy substituted derivatives, and the introduction of electron-donating and electron-withdrawing groups.
However, the extensive search did not yield any specific studies, experimental data, or detailed findings pertaining to these particular derivatives. General synthetic methodologies for esterification and modifications of phenyl rings are well-documented in the field of organic chemistry. For instance, the Fischer esterification is a common method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. Similarly, electrophilic aromatic substitution reactions are standard procedures for introducing halogens, alkyl groups, and other functionalities onto a benzene (B151609) ring.
Despite the existence of these general principles, their specific application to 2-[4-(prop-2-enamido)phenyl]acetic acid to create the target analogues is not described in the available literature. Consequently, crucial information such as reaction conditions, yields, and the physicochemical or biological evaluation of these specific compounds is absent. Without this foundational research data, the generation of a scientifically accurate and informative article, complete with the required data tables and detailed findings, is not possible.
Therefore, due to the absence of specific, verifiable research on the synthesis and evaluation of the requested analogues of this compound, this report cannot be completed at this time. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.
Emerging Research Directions and Future Outlook
Integration with Advanced Manufacturing Technologies
The translation of Methyl 2-[4-(prop-2-enamido)phenyl]acetate from a laboratory-scale curiosity to a widely used material is intrinsically linked to its compatibility with advanced manufacturing technologies. Researchers are exploring its integration with techniques such as 3D printing and electrospinning. The goal is to fabricate complex, three-dimensional structures and nanofibrous scaffolds with precisely controlled architectures. These advanced manufacturing methods could enable the creation of bespoke materials for applications in tissue engineering, soft robotics, and customized biomedical devices. The success of this integration will depend on optimizing the polymerization kinetics of the compound to suit the rapid processing times and specific rheological requirements of these technologies.
Exploration of Novel Catalytic Systems for Synthesis
Efficient and sustainable synthesis is a critical bottleneck in the widespread adoption of novel chemical compounds. In the case of this compound, research is increasingly focused on the development of innovative catalytic systems. Traditional synthesis routes often rely on stoichiometric reagents and harsh reaction conditions. The future lies in the exploration of enzymatic and chemo-catalytic approaches that offer higher yields, greater selectivity, and a reduced environmental footprint. For instance, the use of immobilized enzymes could provide a green and highly specific pathway for the acylation and esterification steps in its synthesis. Furthermore, the development of transition-metal catalysts could enable novel polymerization pathways, leading to polymers with unique microstructures and properties.
Development of Advanced Analytical Tools for In-situ Reaction Monitoring
A detailed understanding of the polymerization process of this compound is paramount for controlling the final properties of the resulting materials. To this end, the development of advanced analytical tools for in-situ reaction monitoring is a burgeoning area of research. Techniques such as real-time nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are being adapted to monitor the reaction kinetics and monomer conversion in real-time. nih.gov This allows for a precise understanding of how different reaction parameters, such as temperature, catalyst concentration, and solvent, influence the polymerization process. Such insights are invaluable for optimizing reaction conditions to achieve desired molecular weights, polydispersity, and polymer architectures.
Theoretical Insights into Polymerization Mechanisms and Material Properties
Complementing experimental investigations, theoretical and computational studies are providing unprecedented insights into the polymerization mechanisms and material properties of polymers derived from this compound. Using techniques like density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can model the reaction pathways of polymerization at the atomic level. These simulations can elucidate the role of catalysts, predict the stereochemistry of the resulting polymer chains, and forecast the macroscopic properties of the final material, such as its mechanical strength, thermal stability, and responsiveness to external stimuli. This theoretical groundwork is crucial for the rational design of new catalysts and for predicting the performance of materials in specific applications before they are synthesized in the lab.
Design of Next-Generation Functional Materials based on the Compound's Architecture
The unique molecular structure of this compound, which combines a reactive acrylamido group with a phenylacetate (B1230308) moiety, makes it an ideal building block for a new generation of functional materials. The prop-2-enamido group provides a readily polymerizable handle, while the phenylacetate portion can be further functionalized or can impart specific properties such as hydrophobicity or aromatic interactions. Researchers are envisioning the design of a wide array of advanced materials, including:
Stimuli-Responsive Polymers: Materials that can change their properties in response to external triggers like pH, temperature, or light.
Biocompatible Hydrogels: For applications in drug delivery and regenerative medicine, leveraging the potential biocompatibility of the constituent groups.
Advanced Coatings and Adhesives: Utilizing the adhesive properties of the acrylamide (B121943) group and the tunable properties of the phenylacetate moiety.
The design of these materials will be guided by a deep understanding of the structure-property relationships, which are being unraveled through the concerted efforts of synthesis, characterization, and theoretical modeling.
Q & A
Q. Methodological Approach
Cross-validate techniques : Compare XRD bond lengths with DFT-optimized geometries .
Re-examine synthetic intermediates : Impurities (e.g., unreacted starting materials) may skew NMR/IR data .
Statistical tools : Use R-factors and residual density plots in crystallography to assess model quality .
What are the best practices for storing and handling this compound to ensure stability?
Basic
Store at -20°C under argon to prevent hydrolysis of the ester group. Characterization of similar compounds shows decomposition at >40°C or in humid conditions .
Advanced
Long-term stability studies using accelerated degradation (e.g., 40°C/75% RH) with HPLC monitoring can establish shelf-life. For photolabile acrylamide derivatives, amber vials and UV-filtered lighting are essential .
How can hydrogen-bonding patterns inform crystal engineering strategies for this compound?
Advanced
Graph set analysis (e.g., Etter’s rules) identifies robust motifs like N-H⋯O=C chains, guiding co-crystal design with APIs. Intermolecular interactions in similar esters show that fluorinated groups enhance π-π stacking, stabilizing polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
